molecular formula C2H5N3O4 B14070620 Ethanamine, 2,2-dinitro- CAS No. 10119-99-0

Ethanamine, 2,2-dinitro-

Cat. No.: B14070620
CAS No.: 10119-99-0
M. Wt: 135.08 g/mol
InChI Key: VBOZRIVJUWIREO-UHFFFAOYSA-N
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Description

Ethanamine, 2,2-dinitro- is an organic compound with the molecular formula C2H5N3O4 It is characterized by the presence of two nitro groups attached to the ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanamine, 2,2-dinitro- can be synthesized through nitration reactions involving ethanamine. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups.

Industrial Production Methods

In industrial settings, the production of ethanamine, 2,2-dinitro- involves large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2,2-dinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, yielding diamino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Diamino derivatives.

    Substitution: Compounds with substituted functional groups replacing the nitro groups.

Scientific Research Applications

Ethanamine, 2,2-dinitro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanamine, 2,2-dinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of signaling pathways. The compound’s effects are mediated by its ability to form reactive intermediates and interact with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A primary amine with a single methyl group.

    Ethylamine: A primary amine with an ethyl group.

    Dimethylamine: A secondary amine with two methyl groups.

    Trimethylamine: A tertiary amine with three methyl groups.

Uniqueness

Ethanamine, 2,2-dinitro- is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential applications compared to other amines. Its ability to undergo specific nitration and reduction reactions sets it apart from simpler amines like methylamine and ethylamine.

Properties

CAS No.

10119-99-0

Molecular Formula

C2H5N3O4

Molecular Weight

135.08 g/mol

IUPAC Name

2,2-dinitroethanamine

InChI

InChI=1S/C2H5N3O4/c3-1-2(4(6)7)5(8)9/h2H,1,3H2

InChI Key

VBOZRIVJUWIREO-UHFFFAOYSA-N

Canonical SMILES

C(C([N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

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